molecular formula CFN3O6 B157237 fluoro(trinitro)methane CAS No. 1840-42-2

fluoro(trinitro)methane

Cat. No.: B157237
CAS No.: 1840-42-2
M. Wt: 169.03 g/mol
InChI Key: IHOVZLJULZIGOW-UHFFFAOYSA-N
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Description

fluoro(trinitro)methane (CFN₃O₆) is a chemical compound known for its unique structure and properties. It is also referred to as fluorotrinitromethane. This compound is characterized by the presence of one carbon atom bonded to a fluorine atom and three nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: fluoro(trinitro)methane can be synthesized through the reaction of methane with fluorine and nitric acid. The process involves the careful control of reaction conditions to ensure the formation of the desired product. The reaction typically takes place at low temperatures and in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of methane, fluorotrinitro- involves similar synthetic routes but on a larger scale. The process requires specialized equipment to handle the highly reactive and potentially explosive nature of the compound. Safety measures are crucial during production to prevent accidents and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: fluoro(trinitro)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carbon dioxide and nitrogen oxides, while reduction could produce methane derivatives with fewer nitro groups .

Scientific Research Applications

fluoro(trinitro)methane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, although its high reactivity poses challenges.

    Industry: Utilized in the production of high-energy materials, explosives, and propellants.

Mechanism of Action

The mechanism of action of methane, fluorotrinitro- involves its high reactivity due to the presence of electron-withdrawing nitro groups and the electronegative fluorine atom. These features make the compound highly susceptible to nucleophilic attacks and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: fluoro(trinitro)methane is unique due to its combination of a fluorine atom and three nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where high reactivity and energy release are desired .

Properties

CAS No.

1840-42-2

Molecular Formula

CFN3O6

Molecular Weight

169.03 g/mol

IUPAC Name

fluoro(trinitro)methane

InChI

InChI=1S/CFN3O6/c2-1(3(6)7,4(8)9)5(10)11

InChI Key

IHOVZLJULZIGOW-UHFFFAOYSA-N

SMILES

C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F

1840-42-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In run 1 (control), 5 ml of 2.2 molar KOCF(CF3)2 in anhydrous DMF was added to a reaction vessel and diluted to 5.0 ml with anhydrous DMF. The reaction vessel consisted of a 50 ml round-bottom, three-neck flask which was equipped with a dropping funnel, an inlet tube with a safety trap, and an exit tube with a -80° C. cooled trap. Tetranitromethane (1.0 g, 5.10 mmoles) was placed in the dropping funnel and diluted with 10 ml of DMF. The system was flushed with nitrogen at 40 cc/min for 2 to 3 minutes. The C(NO2)4 -DMF solution was added to the KOCF(CF3)2 at ambient temperature. Fluorotrinitromethane yields and tetranitromethane conversions were obtained by gas-liquid chromatographic analyses of the reaction mixture as a function of reaction time.
Name
KOCF(CF3)2
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Tetranitromethane
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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